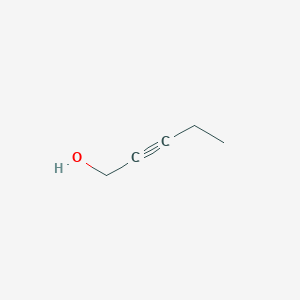













|
REACTION_CXSMILES
|
[CH2:1](/C(/C)=C/CN1CCOCC1)C.[CH2:13]([OH:18])[C:14]#[C:15][CH2:16][CH3:17].COCCO[AlH2-]OCCOC.[Na+].[I:31]I>C1COCC1.C1(C)C=CC=CC=1.CCOCC>[CH3:1][CH:14]([CH:15]=[CH:16][CH3:17])[CH2:13][OH:18].[I:31][C:15]([CH2:16][CH3:17])=[CH:14][CH2:13][OH:18] |f:2.3|
|


|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)/C(=C/CN1CCOCC1)/C
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C#CCC)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCCO[AlH2-]OCCOC.[Na+]
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was warmed
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 3.5 h
|
|
Duration
|
3.5 h
|
|
Type
|
ADDITION
|
|
Details
|
was added dropwise by syringe
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
WASH
|
|
Details
|
the reaction mixture washed with 5% Na2SO4 (3×200 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CO)C=CC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC(=CCO)CC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |